3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) would likely make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would also be influenced by its molecular structure .Scientific Research Applications
Antimicrobial Applications
Research into compounds with similar chemical structures has shown potential antimicrobial applications. Studies have synthesized and evaluated various compounds for their in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). These findings suggest that structurally related compounds, including the one , could be explored for antimicrobial properties.
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including those with benzoxazepine and isoxazole derivatives, has been extensively studied. Techniques such as microwave-assisted synthesis have been employed to achieve higher yields in shorter times, indicating the potential for efficient production methods for related compounds (Youssef, Azab, & Youssef, 2012). This area of research is crucial for developing novel compounds with potential therapeutic or industrial applications.
Potential Therapeutic Applications
While direct studies on 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide were not found, research on similar compounds has revealed promising therapeutic potentials, such as antitumor activities (Stevens et al., 1984). The exploration of heterocyclic compounds in drug development is an active area of research, suggesting that the compound may have unexplored therapeutic benefits.
Photophysical Properties
Studies on the absorption and fluorescence spectra of related carboxamide compounds have provided insights into their photophysical properties, which could be relevant for applications in fluorescent markers or probes in biological research (Patil et al., 2011). Understanding the electronic and optical properties of such compounds can lead to novel applications in scientific research and technology development.
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-12-18(19(24-29-12)14-5-3-4-6-16(14)22)20(26)23-13-7-8-17-15(11-13)21(27)25(2)9-10-28-17/h3-8,11H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDWSFIUNPUFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCCN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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